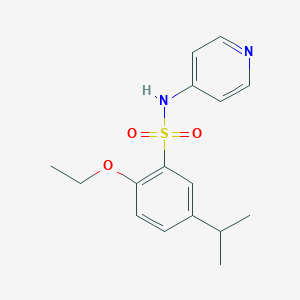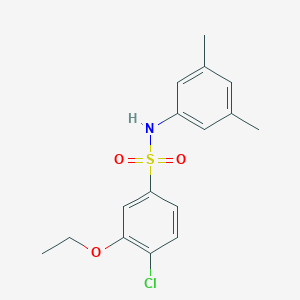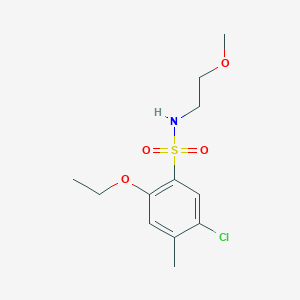
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains two bromine atoms and a benzodioxole ring, which makes it a unique and interesting compound for research purposes.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and cell division. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide and its derivatives, which could lead to the development of new drugs for cancer and Alzheimer's disease. Additionally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide as an antifungal and antibacterial agent warrants further investigation.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H11Br2NO4S |
Peso molecular |
449.1 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
InChI |
InChI=1S/C14H11Br2NO4S/c15-10-2-3-11(16)14(6-10)22(18,19)17-7-9-1-4-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
Clave InChI |
XICRUFDSMPQMHT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)





